Boc-L-isoleucine
Overview
Description
Boc-L-isoleucine is a labelled L-Isoleucine-N-T-BOC . Isoleucine is an α-amino acid essential for humans .
Synthesis Analysis
Boc-L-isoleucine is synthesized from pyruvate and alpha-ketobutyrate . The reaction type involved in its synthesis is Boc solid-phase peptide synthesis .Molecular Structure Analysis
The molecular formula of Boc-L-isoleucine is C11H21NO4 . Its molecular weight is 231.29 .Chemical Reactions Analysis
Boc-L-isoleucine is used in peptide synthesis . It is also involved in C-H Activation reactions .Physical And Chemical Properties Analysis
Boc-L-isoleucine is a white fine crystalline powder . It has a melting point of 66-69 °C . Its optical activity is [α]20/D +2.7°, c = 2 in acetic acid .Scientific Research Applications
Synthesis of pH-responsive polymers : Boc-L-isoleucine has been used in the controlled synthesis of chiral polymers, which exhibit pH-responsive behavior and are promising for drug delivery applications (Bauri, Roy, Pant, & De, 2013).
Study of conformational properties : It has been used in the analysis of the conformational properties of isoleucine oligopeptides in various solvents, contributing to the understanding of peptide behavior (Goodman, Naider, & Toniolo, 1971).
Crystallographic analysis : Boc-L-isoleucine-based compounds have been studied for their structure and conformation, revealing insights into peptide architecture (Thirumuruhan, Sony, Shanmugam, Ponnuswamy, & Jayakumar, 2004).
Influence on peptide properties : Research has explored how the asymmetric carbon atoms in Boc-L-isoleucine influence the conformational properties of polypeptides, providing insights into the relationship between structure and function (Widmer, Lorenzi, & Pino, 1979).
Synthesis of functionalized compounds : Boc-L-isoleucine has been utilized in the silylcupration of acylimidazolides, leading to the synthesis of functionalized β-amino alcohols and statine analogues, which are important in pharmaceutical synthesis (Bonini et al., 2000).
Synthesis and optical studies : The compound has been used in the synthesis and stereochemical investigation of isoleucine oligopeptides, which are significant as protein model compounds (Toniolo, 1971).
Role in plant development : In plant research, isoleucine, including derivatives like Boc-L-isoleucine, plays a critical role in plant development and metabolism, impacting processes like root development (Yu et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884508 | |
Record name | tert-Butoxycarbonyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-isoleucine | |
CAS RN |
13139-16-7 | |
Record name | tert-Butoxycarbonyl-L-isoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13139-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-Butoxycarbonyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-butoxycarbonyl)-L-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.